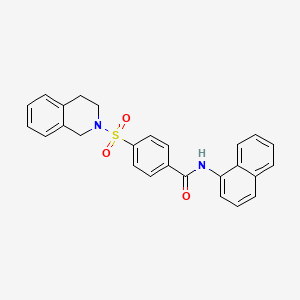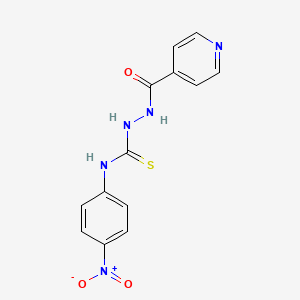![molecular formula C8H16ClNO B2862924 6-Azaspiro[3.4]octan-5-ylmethanol;hydrochloride CAS No. 2378501-98-3](/img/structure/B2862924.png)
6-Azaspiro[3.4]octan-5-ylmethanol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Azaspiro[34]octan-5-ylmethanol;hydrochloride is a chemical compound with the molecular formula C8H15NO·HCl It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azaspiro[3.4]octan-5-ylmethanol;hydrochloride can be achieved through several methods. One common approach involves the annulation of a cyclopentane ring with a nitrogen-containing ring. This can be done using conventional chemical transformations and minimal chromatographic purifications . The reaction conditions typically involve the use of readily available starting materials and standard laboratory techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production, ensuring purity, and implementing cost-effective processes.
Analyse Chemischer Reaktionen
Types of Reactions
6-Azaspiro[3.4]octan-5-ylmethanol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could produce various ethers or esters.
Wissenschaftliche Forschungsanwendungen
6-Azaspiro[3.4]octan-5-ylmethanol;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Azaspiro[3.4]octan-5-ylmethanol;hydrochloride involves its interaction with specific molecular targets. The compound’s unique spirocyclic structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxa-6-azaspiro[3.4]octane: Another spirocyclic compound with similar structural features.
6-Azaspiro[2.5]octane hydrochloride: A related compound with a different ring structure.
Uniqueness
6-Azaspiro[3.4]octan-5-ylmethanol;hydrochloride is unique due to its specific ring structure and the presence of a hydroxyl group, which allows for a wide range of chemical modifications and applications. Its versatility in undergoing various chemical reactions and its potential in different fields of research make it a valuable compound.
Eigenschaften
IUPAC Name |
6-azaspiro[3.4]octan-5-ylmethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c10-6-7-8(2-1-3-8)4-5-9-7;/h7,9-10H,1-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPHIEIQMCVTCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCNC2CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2862841.png)
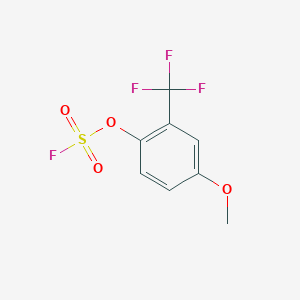
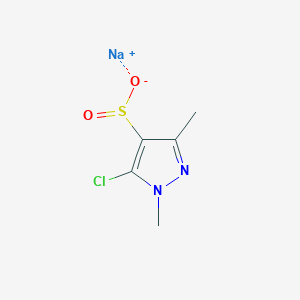
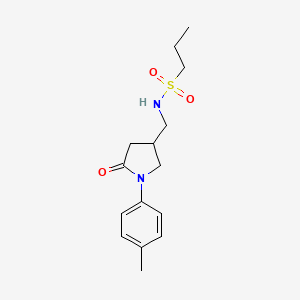
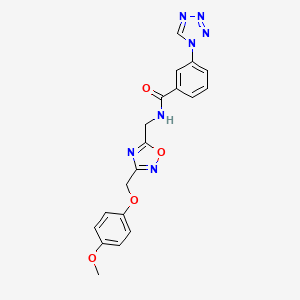
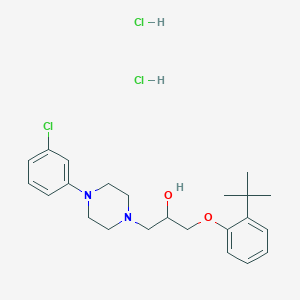
![2-({1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2862851.png)
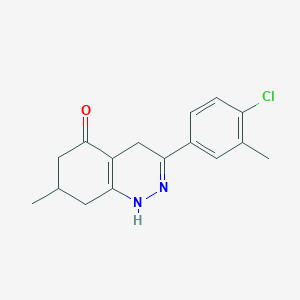
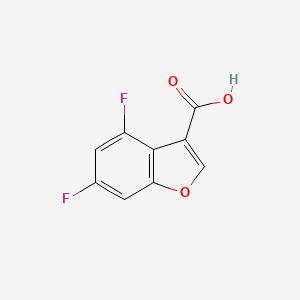
![2-(4-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B2862855.png)
![N-(2-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2862856.png)
